molecular formula C19H19Cl2N3O3 B2521619 1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-49-3

1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2521619
CAS No.: 894017-49-3
M. Wt: 408.28
InChI Key: BQXRPIACPNOIHN-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H19Cl2N3O3 and its molecular weight is 408.28. The purity is usually 95%.
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Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

A study on the electro-Fenton degradation of antimicrobials such as triclosan and triclocarban, which are structurally related to urea derivatives, demonstrates the effectiveness of advanced oxidation processes in degrading persistent organic pollutants in water. This research highlights the potential of urea derivatives in environmental remediation efforts, specifically in the degradation of harmful substances through electrochemical methods (Sirés et al., 2007).

Corrosion Inhibition

Urea derivatives have been investigated for their role in corrosion inhibition, particularly in protecting mild steel against acid corrosion. The study provides evidence of the potential application of urea compounds in industrial processes, demonstrating their effectiveness in reducing corrosion rates and suggesting their utility in materials science and engineering (Bahrami & Hosseini, 2012).

Nonlinear Optical (NLO) Properties

Research into the electronic, optical, and nonlinear optical properties of novel chalcone derivatives, which are structurally similar to the specified urea compound, indicates significant potential for application in optoelectronics. These studies reveal the compounds' capabilities in second and third harmonic generation, suggesting their use in the development of new NLO materials for technological applications, such as in the fabrication of optoelectronic devices (Shkir et al., 2018).

Allosteric Antagonism in CB1 Receptor Modulation

A specific urea derivative has been identified as an allosteric antagonist at cannabinoid CB1 receptors, indicating potential applications in neuroscience and pharmacology. This research underscores the therapeutic possibilities of urea compounds in modulating neuronal excitability and exploring new treatments for central nervous system diseases (Wang et al., 2011).

Anticancer Agents

Urea derivatives have been synthesized and evaluated for their anticancer activities, suggesting their potential as therapeutic agents. The study highlights the importance of chemical structure in determining the biological activity of these compounds, opening avenues for the development of new anticancer drugs based on urea derivatives (Feng et al., 2020).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXRPIACPNOIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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